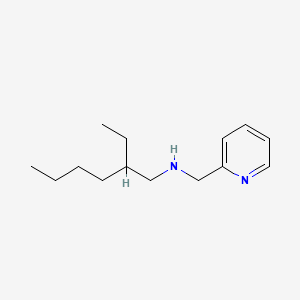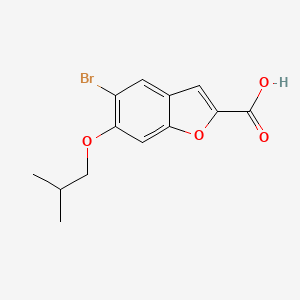
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfate is a complex organic compound that belongs to the class of hexoses, which are six-carbon monosaccharides. This compound is characterized by its multiple hydroxyl groups and an amino group, making it a versatile molecule in various chemical and biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfate typically involves the protection of hydroxyl groups followed by selective functionalization. One common method includes the use of benzyl groups to protect the hydroxyl functionalities, followed by the introduction of the amino group through reductive amination. The final deprotection step yields the desired compound.
Industrial Production Methods
Industrial production of this compound often employs enzymatic methods due to their specificity and efficiency. Enzymes such as hexokinases and transaminases are used to catalyze the formation of the compound under mild conditions, ensuring high yield and purity.
化学反应分析
Types of Reactions
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives such as ketones, aldehydes, primary amines, and substituted hexoses, which have significant applications in synthetic chemistry and pharmaceuticals.
科学研究应用
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and as a precursor for various fine chemicals.
作用机制
The mechanism of action of (2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme.
相似化合物的比较
Similar Compounds
- (2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal
- (2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoic acid
- (2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanol
Uniqueness
What sets (2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfate apart from similar compounds is its sulfate group, which imparts unique chemical properties such as increased solubility and reactivity. This makes it particularly valuable in applications requiring high solubility and specific reactivity profiles.
属性
分子式 |
C6H13NO9S-2 |
|---|---|
分子量 |
275.24 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;sulfate |
InChI |
InChI=1S/C6H13NO5.H2O4S/c7-3(1-8)5(11)6(12)4(10)2-9;1-5(2,3)4/h1,3-6,9-12H,2,7H2;(H2,1,2,3,4)/p-2/t3-,4+,5+,6+;/m0./s1 |
InChI 键 |
FGNPLIQZJCYWLE-BTVCFUMJSA-L |
手性 SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.[O-]S(=O)(=O)[O-] |
规范 SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.[O-]S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-bis[(1R)-1-naphthalen-1-ylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11821468.png)
![N-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydroxylamine](/img/structure/B11821476.png)




![N-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11821515.png)

![N-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]-N-tert-butylcarbamate](/img/structure/B11821530.png)
![8-Aminoethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B11821544.png)

![rac-(1R,5R,6S)-6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B11821570.png)

![N-[1-(1-methylimidazol-2-yl)ethylidene]hydroxylamine](/img/structure/B11821590.png)
